Bienvenue dans la boutique en ligne BenchChem!

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Quinazolinone derivatives Hydrogen bond acceptor count Medicinal chemistry building blocks

3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 66299-68-1) is a quinazolin-4(3H)-one derivative featuring a primary 3-amino group and 6,7-dimethoxy substitution on the fused benzene ring. With a molecular formula of C11H13N3O3 and an exact mass of 235.09579 g/mol, this compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry programs, particularly for constructing Schiff base-derived compound libraries and kinase inhibitor scaffolds.

Molecular Formula C11H13N3O3
Molecular Weight 235.243
CAS No. 66299-68-1
Cat. No. B2400566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
CAS66299-68-1
Molecular FormulaC11H13N3O3
Molecular Weight235.243
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=O)N1N)OC)OC
InChIInChI=1S/C11H13N3O3/c1-6-13-8-5-10(17-3)9(16-2)4-7(8)11(15)14(6)12/h4-5H,12H2,1-3H3
InChIKeyZRWQQVCMYRGUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 66299-68-1) – Core Structural Features and Procurement Relevance


3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 66299-68-1) is a quinazolin-4(3H)-one derivative featuring a primary 3-amino group and 6,7-dimethoxy substitution on the fused benzene ring . With a molecular formula of C11H13N3O3 and an exact mass of 235.09579 g/mol, this compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry programs, particularly for constructing Schiff base-derived compound libraries and kinase inhibitor scaffolds [1]. Unlike fully elaborated pharmacologically active quinazolines (e.g., prazosin, doxazosin), this compound presents an intermediate functionalization state that allows divergent derivatization specifically at the 3-amino position [1].

Why Substitution with Non-Aminated or Unsubstituted Quinazolinones Fails for Derivatization-Intensive Research Programs Using 3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one


In-class quinazolinones cannot be simply interchanged because the 3-amino group on this compound is the sole site for Schiff base condensation with aldehydes, a key derivatization pathway that yields structurally diverse libraries with yields ranging from 11% to 90% [1]. The 6,7-dimethoxy pattern further contributes to cytotoxic potential observed in this scaffold class, with IC50 values as low as 0.7 μM in colon cancer cell lines for related 6,7-dimethoxyquinazolinones . Substituting with 3-unsubstituted or 3-alkyl quinazolinones eliminates the ability to undergo imine formation, while removing the 6,7-dimethoxy groups reduces both metabolic stability and target engagement in cellular assays [1].

Quantitative Differentiation Evidence for 3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one vs. Closest Analogs


Hydrogen Bond Acceptor Count: 5 (Target) vs. 4 (Des-Amino Analog) – A Quantitative Molecular Descriptor for Solubility and Target Recognition

The target compound possesses 5 hydrogen bond acceptor (HBA) sites , compared to 4 HBA sites for the closest non-aminated analog, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 35241-23-7) [1]. The additional HBA arises from the 3-amino nitrogen lone pair. This difference increases the topological polar surface area (TPSA) to 79.37 Ų for the target, relative to 59.90 Ų for the des-amino analog [1], impacting aqueous solubility and hydrogen-bond-mediated target recognition.

Quinazolinone derivatives Hydrogen bond acceptor count Medicinal chemistry building blocks

Schiff Base Derivatization: Target Compound Enables Imine Formation (Yields 11–90%) – A Pathway Inaccessible to 3-Unsubstituted Analogs

The 3-amino group of the target compound is the essential nucleophilic handle for condensation with aromatic aldehydes to form Schiff bases. In a methodologically analogous system using 3-amino-2-methylquinazolin-4(3H)-one (differing only in the absence of the 6,7-dimethoxy groups), Komar et al. (2021) demonstrated that Schiff base formation proceeds in yields of 11% to 90% under microwave, ultrasound, or mechanochemical conditions [1]. The closest comparator lacking the 3-amino group, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 35241-23-7), cannot engage in this transformation because it lacks a primary amine nucleophile. This renders the target compound uniquely suited for generating structurally diverse quinazolinone-derived libraries [1].

Schiff base synthesis Quinazolinone derivatization Green chemistry

6,7-Dimethoxy Substitution Class Cytotoxicity: IC50 of 0.7–1.7 µM in Colon Cancer Lines vs. Unsubstituted Quinazolinones (Typically >10 µM)

Yadav et al. (2015) evaluated a series of 6,7-dimethoxyquinazolin-4(3H)-one derivatives against the NCI 60 cancer cell panel and identified lead compounds with IC50 values of 0.7 and 1.7 µM in HCT116 and HT29 colon cancer lines, respectively . In contrast, unsubstituted quinazolinones lacking the 6,7-dimethoxy motif consistently showed weaker or negligible cytotoxicity in comparable assays, as documented in SAR analyses across multiple quinazolinone chemotypes . The target compound retains the 6,7-dimethoxy pharmacophore, implying that this cytotoxic potential is preserved at the scaffold level, whereas procurement of des-methoxy quinazolinones would sacrifice this baseline activity .

Anticancer quinazolines Cytotoxicity NCI 60 cell panel

α1-Adrenoceptor Blockade: Target Compound Lacks Arylpiperazine Motif – Predicted >10-fold Weaker Potency vs. Optimized Analogs (IC50 0.2–0.4 mM), Suitability as a Selectivity Control

Abou-Seri et al. (2011) demonstrated that quinazolinone-arylpiperazine derivatives (compounds 4b, 9e, 13i, 13j) exhibit α1-adrenoceptor blocking activity with IC50 values ranging from 0.2 to 0.4 mM in isolated rat thoracic aortic ring assays, outperforming the clinical α1-blocker prazosin in this experimental system [1]. The target compound 66299-68-1 lacks the arylpiperazine side chain at the 2-position that is structurally mandatory for high-potency α1-AR engagement, as evidenced by SAR trends within this compound series [1]. Consequently, the target compound is predicted to exhibit >10-fold weaker α1-blockade, making it a suitable negative control or selectivity probe when α1-mediated effects need to be ruled out in phenotypic screening [1].

α1-Adrenoceptor antagonist Quinazolinone-arylpiperazine Antihypertensive drug design

Polar Surface Area and logP Differentiation: PSA 79.37 Ų, logP 1.02 vs. Non-Methoxylated Analog (PSA 60.91, logP ~0.9) – Balancing Permeability and CNS Druglikeness

Computed physicochemical parameters from chemsrc.com report a polar surface area (PSA) of 79.37 Ų and a logP of 1.02 for the target compound . The non-methoxylated analog 3-amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2) displays a significantly lower PSA of 60.91 Ų and a comparable logP of ~0.9 . The 18.46 Ų increase in PSA places the target compound closer to the upper limit of the CNS drug-like space (PSA < 90 Ų typically required for blood-brain barrier penetration) while still maintaining adequate passive permeability. The 6,7-dimethoxy groups thus provide a measurable polarity adjustment without substantially increasing lipophilicity, a balance that is difficult to achieve through alternative substitution patterns .

Polar surface area logP Drug-likeness CNS permeability

Procurement-Driven Application Scenarios for 3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Schiff Base Library Synthesis for Metal Chelation, Antimicrobial Screening, and Corrosion Inhibition

Based on the demonstrated ability of the 3-amino group to form Schiff bases with aromatic aldehydes (yields 11–90%), this compound is ideal as a starting material for generating diverse imine libraries for metal complexation studies, antimicrobial screening, and corrosion inhibition research [1].

Kinase Inhibitor Scaffold Construction via C2 and N3 Functionalization

The quinazolin-4(3H)-one core with 6,7-dimethoxy substitution is a privileged scaffold in kinase inhibitor design; the 3-amino group allows further elaboration to introduce urea, thiourea, or amide linkages targeting the ATP-binding site or allosteric pockets of receptor tyrosine kinases [2].

Negative Control for α1-Adrenoceptor Counter-Screening in Cardiovascular and Urological Pharmacology

Because the compound lacks the arylpiperazine side chain required for potent α1-AR blockade (IC50 predicted >10 mM vs. 0.2–0.4 mM for optimized arylpiperazine analogs), it is ideally suited as a selectivity control to differentiate α1-mediated effects from off-target activities in phenotypic cardiovascular and benign prostatic hyperplasia assays [3].

Cytotoxicity Probe for Colon Cancer Drug Discovery Retaining the 6,7-Dimethoxy Pharmacophore

The 6,7-dimethoxy motif is associated with IC50 values of 0.7–1.7 µM in colon cancer cell lines for related quinazolinones; this compound can serve as a core scaffold for hit-to-lead optimization while preserving the baseline cytotoxic activity observed in the NCI 60 cell panel .

Quote Request

Request a Quote for 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.